Boc-Lys(Fmoc)-OH

Übersicht

Beschreibung

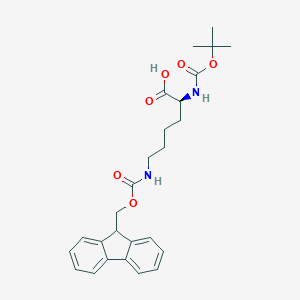

Boc-Lys(Fmoc)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-OH involves the protection of the amino groups of lysine. The process typically starts with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as sodium bicarbonate. The epsilon-amino group is then protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the Boc-protected lysine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The use of automated systems ensures consistency and purity in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc and Fmoc protective groups is a common reaction.

Peptide Bond Formation: this compound is used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.

Coupling: 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.

Major Products

The major products formed from these reactions include deprotected lysine and peptide chains with lysine residues.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Boc-Lys(Fmoc)-OH is primarily synthesized through solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of peptides. The Boc group protects the amino group, while the Fmoc group protects the side chain, enabling selective deprotection and further modifications. Typical reaction conditions involve solvents like dimethylformamide and coupling reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .

Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its stability and reactivity profile. It allows for the incorporation of lysine into peptide chains, which is crucial for creating bioactive compounds and studying protein interactions.

Biological Studies

The compound plays a significant role in biological research, particularly in:

- Protein Structure Analysis : It aids in studying protein folding and stability by incorporating lysine residues into model peptides.

- Metabolic Pathway Studies : The isotopically labeled variants of this compound enable tracking metabolic pathways using techniques like NMR spectroscopy .

Drug Development

This compound is pivotal in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it a valuable building block for designing drugs targeting specific biological pathways.

Chemical Biology

In chemical biology, this compound is used to create modified peptides that can interact with biological systems in novel ways. This includes the development of peptide probes for studying protein-protein interactions or enzyme activities.

Case Study 1: Peptide-Based Drug Development

A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific enzyme involved in cancer progression. The synthesized peptide showed promising results in vitro, highlighting the compound's utility in therapeutic development .

Case Study 2: Protein Interaction Studies

Research utilizing this compound has provided insights into protein-protein interactions within signaling pathways. By incorporating this amino acid into model peptides, researchers could elucidate binding affinities and interaction dynamics using surface plasmon resonance techniques .

Wirkmechanismus

The mechanism of action of Boc-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides.

Vergleich Mit ähnlichen Verbindungen

Boc-Lys(Fmoc)-OH is similar to other protected amino acids used in peptide synthesis, such as:

Boc-Lys(Boc)-OH: This compound has both the alpha and epsilon amino groups protected by Boc groups.

Fmoc-Lys(Fmoc)-OH: This compound has both the alpha and epsilon amino groups protected by Fmoc groups.

The uniqueness of this compound lies in its combination of Boc and Fmoc protective groups, which allows for greater flexibility in peptide synthesis. The selective deprotection of the Boc and Fmoc groups enables the stepwise assembly of peptides with high precision.

Biologische Aktivität

Boc-Lys(Fmoc)-OH, or N-tert-butyloxycarbonyl-L-lysine 9-fluorenylmethyloxycarbonyl, is a modified amino acid widely used in peptide synthesis. Its unique structural features, including the protective groups (Boc and Fmoc), allow for selective reactions during the synthesis of peptides and proteins. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the following chemical structure:

- Molecular Formula : C26H32N2O6

- Molecular Weight : 480.55 g/mol

- CAS Number : 84624-27-1

The compound features:

- A tert-butyloxycarbonyl (Boc) group that protects the epsilon-amino group of lysine.

- A 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the alpha-amino group.

These protective groups are crucial for its role in peptide synthesis, allowing for selective deprotection at different stages.

This compound influences various biological processes, primarily through its incorporation into peptides. The presence of lysine in peptides can modulate several cellular functions, including:

- Histone Methylation : Peptides containing this compound can affect chromatin structure and gene expression by influencing histone methylation patterns .

- Cell Signaling : Modified lysines can interact with signaling pathways, potentially altering metabolic processes within cells .

- Ergogenic Effects : As an amino acid derivative, it has been noted to enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

In Vitro Studies

Research has demonstrated that this compound derivatives exhibit significant biological activity. For instance:

- A study indicated that peptides synthesized with this compound showed enhanced binding affinity to specific receptors involved in cellular signaling pathways.

- Another investigation highlighted its role in promoting cell proliferation and differentiation in various cell lines when incorporated into bioactive peptides .

1. Antimicrobial Peptides

A recent study focused on synthesizing antimicrobial peptides using this compound as a building block. The resulting peptides demonstrated broad-spectrum antibacterial activity while maintaining low cytotoxicity levels. The structure-activity relationship (SAR) revealed that modifications at the lysine position significantly influenced antimicrobial efficacy .

2. Histone Modification Studies

In a study examining histone modifications, researchers utilized this compound to create peptides that mimic histone tails. These peptides were shown to effectively modulate histone methylation in vitro, impacting gene expression profiles in treated cells.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related lysine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Standard lysine without methyl modification | Commonly used in peptide synthesis |

| Fmoc-N-Me-Lys(Boc)-OH | Methyl substitution on lysine | Influences histone methylation |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution on lysine | Alters hydrophobic interactions |

| Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemical variation |

Eigenschaften

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVQYFWINBXJU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450686 | |

| Record name | Boc-Lys(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84624-27-1 | |

| Record name | Boc-Lys(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.